molecular formula C11H11FN2OS B2779379 {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol CAS No. 1046661-60-2

{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol

Cat. No.: B2779379
CAS No.: 1046661-60-2
M. Wt: 238.28
InChI Key: GKOGYMVOLBRQTJ-UHFFFAOYSA-N
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Description

The compound {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol is a synthetic organic molecule characterized by the presence of a fluorophenyl group, a sulfanyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.

    Hydroxymethylation: The final step involves the hydroxymethylation of the imidazole ring, which can be achieved using formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can undergo reduction reactions, typically using hydrogenation catalysts like palladium on carbon.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl and imidazole groups. It can also be used in the design of enzyme inhibitors or activators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the presence of fluorine and sulfur atoms.

Mechanism of Action

The mechanism by which {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding with active site residues. The imidazole ring can act as a ligand, coordinating with metal ions in metalloenzymes, while the sulfanyl group can form disulfide bonds or undergo redox reactions.

Comparison with Similar Compounds

Similar Compounds

    {1-[(3-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol: Similar structure but with a chlorine atom instead of fluorine.

    {1-[(3-bromophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol: Similar structure but with a bromine atom instead of fluorine.

    {1-[(3-methylphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity compared to its halogenated or alkylated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-9-3-1-2-8(4-9)6-14-10(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOGYMVOLBRQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=CNC2=S)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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